molecular formula C15H9BrN4O4 B2749795 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide CAS No. 905680-15-1

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide

Cat. No.: B2749795
CAS No.: 905680-15-1
M. Wt: 389.165
InChI Key: STLOAAZXSYQWHE-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a high-purity chemical reagent designed for research and development applications. This compound belongs to the 1,3,4-oxadiazole class of heterocyclic molecules, a scaffold recognized for its significant and broad-spectrum biological potential . The 1,3,4-oxadiazole core is a privileged structure in medicinal and agrochemical research, frequently serving as a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance pharmacokinetic properties . Compounds based on this structure are extensively investigated for their diverse pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties . Furthermore, this heterocyclic system is valuable in agricultural science for developing novel agents with fungicidal, herbicidal, and insecticidal activity . This product is strictly intended for research purposes in laboratory settings. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN4O4/c16-10-7-5-9(6-8-10)14-18-19-15(24-14)17-13(21)11-3-1-2-4-12(11)20(22)23/h1-8H,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLOAAZXSYQWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the nitrobenzamide moiety: This can be accomplished through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Cyclization: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of polycyclic heterocycles with potential biological activity.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating caspases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The following compounds (derived from the provided evidence) serve as key analogs for comparison:

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide ()
  • Substituents : 4-Chlorophenyl (electron-withdrawing Cl) and 4-fluorobenzamide (electron-withdrawing F).
  • Key Differences : Replaces bromine with chlorine and nitro with fluorine. Chlorine’s smaller atomic radius and lower lipophilicity compared to bromine may reduce steric hindrance and alter binding affinity. The fluorine atom, being highly electronegative, enhances polarity but lacks the strong electron-withdrawing resonance effects of the nitro group .
OX2: 3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol ()
  • Substituents : 4-Bromophenyl (same as target) and naphthalen-2-ol (hydroxyl group).
  • Key Differences: The hydroxyl (-OH) group on naphthalen-2-ol enables hydrogen bonding, increasing solubility in polar solvents. In contrast, the nitro group in the target compound enhances electrophilicity but reduces hydrogen-bond donor capacity.
  • Spectroscopic Data :
    • IR : Peaks at 1640–1680 cm⁻¹ confirm oxadiazole ring formation .
    • ¹H-NMR : A singlet at δ 12.00 corresponds to the hydroxyl proton, absent in the nitro-substituted target compound .
    • Mass Spec : Molecular ion at m/z = 368.98 (C₁₆H₁₀BrN₃O₂) .
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide ()
  • Substituents : 4-Chlorobenzylsulfanyl (-S-CH₂-C₆H₄Cl) and sulfonamide (-SO₂NH-).
  • These features contrast with the nitro group’s purely electronic effects .
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide ()
  • Substituents : 4-Fluorophenyl and sulfamoyl (-SO₂N-).
  • The fluorine atom’s inductive effects may slightly differ from bromine’s steric and electronic contributions .
2-Bromo-N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide ()
  • Substituents : Thiadiazole core (sulfur replaces oxygen) and dual bromine atoms.
  • Key Differences : The thiadiazole ring’s sulfur atom increases polarizability and π-stacking capability compared to oxadiazole. The dual bromine atoms amplify lipophilicity and steric bulk .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Functional Features
Target Compound 1,3,4-Oxadiazole 4-Bromophenyl, 2-nitrobenzamide ~388.96* Nitro (electron-withdrawing), Br (lipophilic)
N-[5-(4-Chlorophenyl)-...4-fluorobenzamide 1,3,4-Oxadiazole 4-Chlorophenyl, 4-fluorobenzamide ~304.45* Cl (moderate EW), F (polar)
OX2 () 1,3,4-Oxadiazole 4-Bromophenyl, naphthalen-2-ol 368.98 (M+H) -OH (H-bond donor)
Compound 1,3,4-Oxadiazole 4-Chlorobenzylsulfanyl, sulfonamide ~456.96* Sulfanyl (S-polar), sulfonamide (H-bond)
Compound 1,3,4-Oxadiazole 4-Fluorophenyl, sulfamoyl ~488.51* Sulfamoyl (H-bond donor/acceptor)
Compound 1,3,4-Thiadiazole 4-Bromobenzylsulfanyl, Br 485.22 Thiadiazole (S-aromatic), dual Br

Implications of Structural Differences

  • Electron Effects : Nitro groups (target) > sulfamoyl () > chloro/fluoro () in electron-withdrawing strength, influencing charge distribution and reactivity.
  • Solubility : Hydroxyl (OX2) and sulfonamide () groups enhance aqueous solubility compared to nitro or halogens.
  • Biological Interactions : Thiadiazole () may exhibit stronger π-π stacking than oxadiazole, while sulfamoyl groups () offer versatile binding motifs.

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a 1,3,4-oxadiazole ring substituted with a 4-bromophenyl group and a 2-nitrobenzamide moiety . Its molecular formula is C16H13BrN4O3C_{16}H_{13}BrN_{4}O_{3}, and it has a molecular weight of 409.2 g/mol. The compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes involved in critical biological pathways. For instance, it could act as an inhibitor of certain enzymes related to bacterial cell wall synthesis, leading to antimicrobial effects.
  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), impacting cholinergic signaling pathways.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell wall synthesis, which is critical for bacterial survival. In vitro studies have demonstrated that this compound can effectively inhibit the growth of various bacteria.

Antidiabetic Potential

The compound's structure suggests potential antidiabetic activity through inhibition of enzymes like α-glucosidase and α-amylase. These enzymes are crucial for carbohydrate metabolism. The inhibitory activity was evaluated in vitro, revealing promising results with IC50 values comparable to established antidiabetic agents .

CompoundIC50 (α-glucosidase)IC50 (α-amylase)
This compoundTBDTBD
Acarbose39.48 ± 0.80 μM5.60 ± 0.30 μM

Antioxidant Activity

Oxadiazole derivatives are also known for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is linked to various diseases including cancer and diabetes.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on various oxadiazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Antidiabetic Research : In a comparative study evaluating the α-glucosidase inhibitory activity of several benzamide derivatives, the compound showed competitive inhibition with promising IC50 values indicating its potential as an antidiabetic agent .
  • Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to active sites of target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potential against α-glucosidase and α-amylase .

Q & A

Q. What are the key steps in synthesizing N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. For example, hydrazides can react with 4-bromobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours. The nitrobenzamide moiety is introduced via amide coupling using reagents like EDCI/HOBt in DMF at room temperature . Optimization Tips :
  • Use TLC or HPLC to monitor reaction progress and minimize by-products.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • 1H/13C NMR : Confirm the presence of the 4-bromophenyl group (δ 7.5–7.8 ppm for aromatic protons) and nitrobenzamide protons (δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ calculated for C₁₅H₁₀BrN₃O₃: 366.9974) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO and DMF (~10–20 mg/mL), sparingly soluble in water (<0.1 mg/mL). Pre-dissolve in DMSO for in vitro assays .
  • Stability : Stable at −20°C for >6 months in dry form. Avoid prolonged exposure to light or humidity to prevent nitro group reduction or hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?

  • Methodological Answer :
  • Core Modifications : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess effects on target binding .
  • Oxadiazole Ring Substitution : Compare 1,3,4-oxadiazole with 1,2,4-triazole analogs to evaluate ring stability and interaction with enzymes like HDAC or topoisomerase II .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets (e.g., kinase domains) and guide synthetic prioritization .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to isolate compound-specific effects .
  • Mechanistic Profiling : Perform kinase inhibition panels (Eurofins) or apoptosis assays (Annexin V/PI staining) to identify off-target effects .
  • Metabolite Analysis : Use LC-MS to check for in situ degradation products that may skew activity readings .

Q. How can analytical methods be optimized for detecting this compound in complex biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions at m/z 367→212 (quantifier) and 367→168 (qualifier) .
  • Sample Preparation : Use protein precipitation (acetonitrile, 1:3 v/v) followed by SPE (Oasis HLB cartridges) to improve recovery rates (>85%) .

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